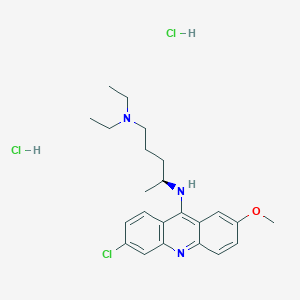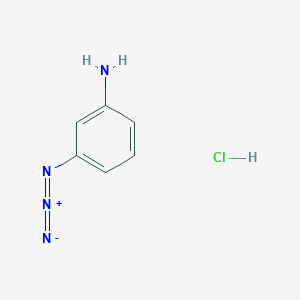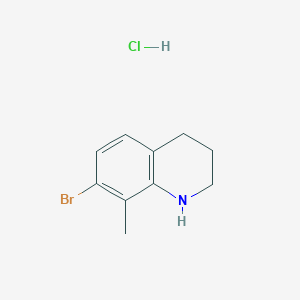![molecular formula C24H18FN5 B2782329 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 866345-63-3](/img/structure/B2782329.png)
2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H18FN5 and its molecular weight is 395.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Studies have shown that quinazoline derivatives possess significant antimicrobial and antibacterial properties. For instance, the synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters has demonstrated excellent growth inhibition activity against pathogenic strains, suggesting their potential as antibacterial agents (Mood, Boda, & Guguloth, 2022). Similarly, novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives have been evaluated for their antibacterial activities, showing promising results (Zeydi, Montazeri, & Fouladi, 2017).
Cytotoxicity and Anticancer Activity
Quinazoline derivatives have also been studied for their cytotoxicity against cancer cell lines. A study on 5-styryltetrazolo[1,5-c]quinazolines showed significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells (Mphahlele, Gildenhuys, & Parbhoo, 2017). Another research on new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas indicated anticancer activity against neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between quinazoline derivatives and biological targets. Such studies have been conducted to investigate the binding efficiency of these compounds to various enzymes and receptors, providing insights into their mechanism of action and potential therapeutic applications.
Synthetic Methodology and Chemical Properties
The synthesis and characterization of quinazoline derivatives are fundamental aspects of their scientific applications. Research in this area includes the development of new synthetic routes, structural analysis, and the exploration of their chemical properties. For example, the synthesis of 2,3,4-trisubstituted 3,4-dihydroquinazolines via a Ugi 4CC/Staudinger/aza-Wittig sequence showcases the innovative methodologies in creating complex quinazoline frameworks (Zhong, Wang, & Ding, 2011).
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJTXFKNCGGSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2782248.png)




![N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2782256.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2782261.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)


![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea](/img/structure/B2782269.png)
